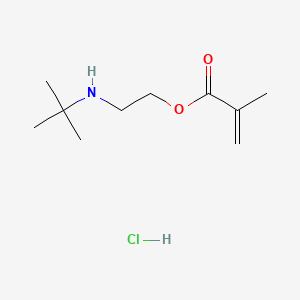
2-(tert-Butylamino)ethyl methacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a methacrylate ester with a tert-butylamino group attached to the ethyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)ethyl methacrylate hydrochloride typically involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with pendant amine functionality.
Substitution Reactions: The tert-butylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.
Major Products Formed
Polymerization: Poly(2-(tert-butylamino)ethyl methacrylate) with various molecular weights.
Substitution: Substituted amines or amides depending on the reagents used.
Hydrolysis: Methacrylic acid and 2-(tert-butylamino)ethanol
Scientific Research Applications
2-(tert-Butylamino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery and as a component in medical devices.
Industry: Utilized as a monomer in the production of specialty polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)ethyl methacrylate hydrochloride involves its ability to polymerize and form stable polymers. The tert-butylamino group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymer. The ester group can undergo hydrolysis, releasing methacrylic acid and 2-(tert-butylamino)ethanol, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diisopropylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
2-(tert-Butylamino)ethyl methacrylate hydrochloride is unique due to its tert-butylamino group, which provides steric hindrance and influences the polymerization process. This results in polymers with distinct properties compared to those synthesized from similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability in various solvents .
Properties
CAS No. |
23158-89-6 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(12)13-7-6-11-10(3,4)5;/h11H,1,6-7H2,2-5H3;1H |
InChI Key |
JFXIVKSCAJLVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



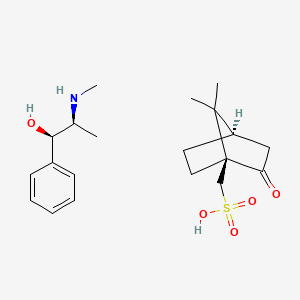

![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
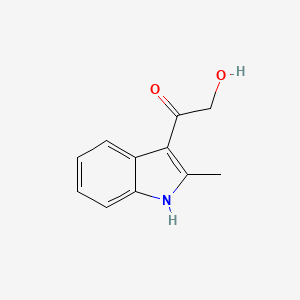
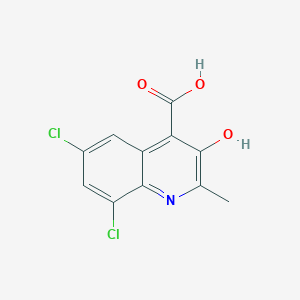
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
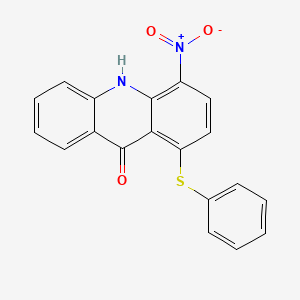

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


